
Vancomycin CDP-1
Übersicht
Beschreibung
Vancomycin CDP-1 (Crystalline Degradation Product-1) is a major degradation byproduct of vancomycin B, the active pharmaceutical ingredient in vancomycin formulations. It forms via spontaneous deamidation of asparagine in the vancomycin B heptapeptide backbone, particularly under alkaline conditions or prolonged exposure to aqueous solutions . CDP-1 exists as two atropisomers (major and minor) and is structurally similar to vancomycin but lacks its antimicrobial potency .
CDP-1 accumulation is clinically significant in patients with renal impairment or those undergoing hemodialysis, where prolonged drug half-life allows degradation to occur in vivo . Its presence in generic vancomycin products has raised concerns about efficacy and safety, as CDP-1 may contribute to assay interference and nephrotoxicity .
Vorbereitungsmethoden
Vancomycin CDP-1 is synthesized through the hydrolytic degradation of vancomycin. This process involves the loss of ammonia, leading to the formation of two crystalline degradation products, CDP-1-M and CDP-1-m . The reaction conditions typically involve aqueous solutions and controlled pH levels to facilitate the hydrolysis. Industrial production methods focus on optimizing these conditions to ensure high yield and purity of this compound .
Analyse Chemischer Reaktionen
Vancomycin CDP-1 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound into reduced forms, although these are less common.
Substitution: Substitution reactions involving this compound can occur, particularly in the presence of nucleophiles. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like ammonia. The major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Pharmacokinetics and Therapeutic Monitoring
The pharmacokinetics of vancomycin, including its degradation to CDP-1, are crucial for effective therapeutic monitoring. Studies have shown that in patients with renal impairment, the accumulation of CDP-1 can lead to elevated serum levels of vancomycin due to cross-reactivity in immunoassays. This is particularly relevant in hemodialysis patients where accurate dosing is essential to avoid toxicity while ensuring efficacy against infections.
Key Findings:
- In patients undergoing hemodialysis, CDP-1 levels can interfere with immunoassays used to measure vancomycin concentrations, potentially leading to falsely elevated results .
- The prolonged exposure of vancomycin in such patients allows for higher accumulation rates of CDP-1, necessitating careful monitoring and adjustment of dosing regimens .
Immunoassay Interference
CDP-1 poses a challenge in the clinical measurement of vancomycin due to its structural similarity. It can cross-react with anti-vancomycin antibodies used in various immunoassays, leading to inaccurate serum concentration readings.
Implications:
- The presence of CDP-1 can cause overestimation of vancomycin levels, particularly in patients with renal dysfunction where drug accumulation is common .
- Accurate measurement techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) are recommended for precise therapeutic monitoring .
Assay Type | Cross-Reactivity with CDP-1 | Recommendation |
---|---|---|
Chemiluminescent Microparticle Assay (CMIA) | Yes | Use LC-MS/MS for confirmation |
Kinetic Interaction of Microparticles in Solution (KIMS) | Yes | Prefer LC-MS/MS for accurate results |
Clinical Case Studies
Several case studies highlight the clinical implications of Vancomycin CDP-1 in treating infections:
- Case Study 1: A patient undergoing hemodialysis exhibited elevated vancomycin levels due to CDP-1 interference in standard immunoassays. Subsequent treatment adjustments based on LC-MS/MS results led to improved therapeutic outcomes .
- Case Study 2: In a cohort study involving chronic kidney disease patients, researchers found that the accumulation of CDP-1 correlated with adverse clinical outcomes due to misinterpretation of drug levels from immunoassays .
Conclusion and Future Directions
The presence of this compound significantly impacts the clinical management of vancomycin therapy. Its potential for interfering with immunoassays necessitates the adoption of more reliable measurement techniques such as LC-MS/MS to ensure accurate dosing and effective treatment outcomes.
Future research should focus on:
- Developing standardized protocols for measuring vancomycin and its metabolites.
- Investigating the long-term effects of CDP-1 accumulation on patient health outcomes.
- Exploring alternative therapeutic strategies that mitigate the impact of CDP-1 on treatment efficacy.
Wirkmechanismus
Vancomycin CDP-1 does not exhibit antibacterial activity due to the disruption of the hydrogen bond at the site of hydrolytic loss of ammonia. This disruption prevents this compound from binding to the bacterial cell wall precursors, rendering it inactive . The molecular targets and pathways involved in the mechanism of action of vancomycin are not applicable to this compound due to its inactivity.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Overview of Related Compounds
Vancomycin degrades into multiple impurities and derivatives, including:
Key Comparative Findings
Antimicrobial Activity
- CDP-1 exhibits minimal intrinsic antimicrobial activity. At 250 µg/mL, its potency corresponds to <5 µg/mL of vancomycin B . In contrast, vancomycin B maintains efficacy at 10 µg/mL. Spiking vancomycin with 25% CDP-1 reduces potency to 83–96%, breaching USP criteria in some cases .
- MDCV and DESV show reduced activity but are less studied. AGLUV and CDPi are inactive .
Immunoassay Cross-Reactivity
- CDP-1 cross-reacts with polyclonal antibody-based assays (FPIA, RIA), overestimating vancomycin concentrations by 10–52% in renal patients . Monoclonal assays (EMIT) show minimal interference (<2.4%) .
Accumulation in Renal Impairment
- CDP-1 accumulates in patients with renal failure due to prolonged vancomycin exposure at body temperature . Hemodialysis with high-permeability filters removes CDP-1, mitigating assay interference .
- MDCV levels decrease over time as CDP-1 forms, while CDPi is transient .
Clinical Impact
Analytical Challenges and Advances
- Quantification : CDP-1 co-elutes with other impurities in compendial methods (USP/BP). The FDA developed UHPLC-MS to resolve CDP-1 and identify 20+ vancomycin-related impurities .
- Degradation Kinetics : CDP-1 forms at 2.7 µg/mL/h in alkaline solutions (pH 9, 8°C). Vancomycin B degrades faster under these conditions .
Biologische Aktivität
Vancomycin, a glycopeptide antibiotic, is primarily used to treat infections caused by Gram-positive bacteria, particularly Staphylococcus aureus, including methicillin-resistant strains (MRSA). Its degradation product, crystalline degradation product-1 (CDP-1), has garnered attention due to its implications in therapeutic drug monitoring and potential interference in clinical settings. This article explores the biological activity of CDP-1, its impact on vancomycin efficacy, and relevant research findings.
Overview of CDP-1
CDP-1 arises from the spontaneous deamidation of asparagine in the vancomycin structure, particularly under conditions of high temperature and alkaline pH. It exists in two isomeric forms: CDP-1-M (major) and CDP-1-m (minor), both of which are considered biologically inactive as antibiotics but can cross-react with immunoassays designed to measure vancomycin levels, leading to falsely elevated results in patients .
Impact on Vancomycin Efficacy
Research indicates that CDP-1 may act as a functional antagonist to vancomycin, potentially diminishing its antimicrobial effectiveness. In vivo studies have shown that the presence of CDP-1 can affect the pharmacodynamics of vancomycin, particularly in relation to bacterial inoculum size and tissue penetration . The competitive binding between CDP-1 and vancomycin for bacterial targets may contribute to reduced therapeutic outcomes in certain patients.
Clinical Relevance
In patients with renal impairment, the clearance of vancomycin is delayed, leading to an accumulation of CDP-1. This accumulation can complicate therapeutic drug monitoring (TDM) since standard immunoassays may not differentiate between vancomycin and CDP-1 effectively . Accurate measurement is critical for appropriate dosing, especially in hemodialysis patients who are at higher risk for infections due to vascular access complications.
Quantitative Analysis
A high-performance liquid chromatography (HPLC) method has been developed for quantifying both vancomycin and CDP-1 in serum samples. This method demonstrated linearity over a range of concentrations and highlighted the challenges associated with accurately measuring CDP-1 due to its cross-reactivity with immunoassays .
Compound | Detection Method | Concentration Range | Coefficient of Variation (%) |
---|---|---|---|
Vancomycin | HPLC | 1 - 100 µg/ml | 3.3 - 8.6 |
CDP-1 | HPLC | 1 - 25 µg/ml | 2.8 - 5.2 |
Case Studies
A case series involving patients undergoing hemodialysis demonstrated that TDM was essential for optimizing vancomycin therapy. The study emphasized the need for alternative measurement techniques that can accurately account for the presence of CDP-1 without leading to dosage miscalculations .
Q & A
Basic Research Questions
Q. What is the role of CDP-1 in vancomycin degradation, and how can its formation be mitigated in experimental formulations?
CDP-1 is a crystalline degradation product of vancomycin formed under aqueous or alkaline conditions, reducing therapeutic efficacy . To stabilize vancomycin, researchers can use additives like tryptophan (Trp) or sulfobutylether-β-cyclodextrin, which inhibit degradation via non-covalent interactions. Trp stabilizes vancomycin at molar ratios of 1:1 to 5:1, while cyclodextrins prevent aggregation and chemical breakdown . Formulation pH (optimally 4.5–5.5) and storage temperature (≤25°C) are critical to minimize CDP-1 generation .
Q. How does CDP-1 interfere with vancomycin therapeutic drug monitoring (TDM), and what methodological adjustments are needed?
CDP-1 cross-reacts with polyclonal antibody-based immunoassays (e.g., FPIA, RIA), leading to overestimation of vancomycin serum concentrations. This is particularly problematic in renally impaired patients, where CDP-1 accumulates . To address this, researchers should use high-performance liquid chromatography (HPLC) or liquid chromatography-mass spectrometry (LC-MS) for specificity, as these methods distinguish vancomycin from CDP-1 . Monoclonal antibody assays (e.g., EMIT) show lower cross-reactivity but may lack sensitivity in certain populations .
Advanced Research Questions
Q. What experimental approaches resolve contradictions in CDP-1’s reported nephrotoxicity across studies?
Discrepancies arise from variations in CDP-1 quantification methods, patient populations, and vancomycin formulations. For example, generic vancomycin products with higher CDP-1 impurities show higher nephrotoxicity in animal models, but clinical studies report conflicting results due to differences in assay cross-reactivity and residual confounding factors (e.g., comorbidities) . To resolve this, researchers should:
- Standardize CDP-1 measurement using LC-MS .
- Conduct prospective studies controlling for formulation purity, dialysis clearance, and TDM method .
- Use in vitro proximal tubule cell models to isolate CDP-1’s direct nephrotoxic effects .
Q. How does CDP-1 influence vancomycin pharmacokinetic (PK) modeling in patients undergoing hemodialysis?
CDP-1’s dialytic clearance varies with membrane permeability, leading to fluctuating serum levels that complicate PK modeling. High-flux dialyzers remove CDP-1 efficiently, but residual post-dialysis levels may still interfere with immunoassays . Researchers must:
- Incorporate CDP-1 clearance rates into PK models using dialysis-specific parameters (e.g., sieving coefficient).
- Validate models with paired HPLC and immunoassay data to quantify interference .
- Adjust dosing regimens based on assay type (e.g., avoid FPIA in dialysis populations) .
Q. What are the limitations of in vitro CDP-1 stability studies when extrapolating to clinical settings?
In vitro studies often use accelerated degradation conditions (e.g., elevated pH/temperature) that do not replicate physiological environments. For example, Trp stabilizes vancomycin in vitro but may interact with plasma proteins in vivo, reducing efficacy . Researchers should:
- Validate in vitro findings using animal models with implanted catheters to simulate human pharmacokinetics .
- Test stabilization strategies in clinical samples from diverse patient subgroups (e.g., critically ill vs. stable patients) .
Q. How can researchers optimize bioanalytical workflows to differentiate CDP-1 from vancomycin in complex biological matrices?
Co-elution of vancomycin and CDP-1 in traditional HPLC methods can be resolved using:
- Tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for specific ion transitions .
- Hydrophilic interaction liquid chromatography (HILIC) to improve separation of polar degradation products .
- Isotopic labeling to track degradation kinetics in real-time .
Q. Methodological Design Considerations
Q. What statistical methods address confounding biases in observational studies linking CDP-1 to clinical outcomes?
Propensity score matching or multivariable regression should adjust for covariates like renal function, concurrent nephrotoxins, and assay type. Sensitivity analyses can quantify the impact of unmeasured confounders (e.g., genetic polymorphisms in drug metabolism) .
Q. How should researchers design stability studies for vancomycin formulations to comply with pharmacopeial standards?
Follow USP guidelines for assay preparation and degradation testing:
- Use Buffer No. 4 (pH 5.0) for microbial assays .
- Validate HPLC methods per ICH Q2(R1) criteria, including specificity for CDP-1 .
- Report impurities as relative peak areas (%) in chromatograms .
Q. Data Analysis and Reporting
Q. How can conflicting findings between in vivo and in vitro CDP-1 toxicity studies be reconciled in meta-analyses?
Stratify data by study type (animal vs. clinical), assay methodology, and formulation purity. Use random-effects models to account for heterogeneity, and perform subgroup analyses to identify sources of bias .
Q. What metrics should be prioritized when evaluating CDP-1’s impact on vancomycin efficacy-toxicity ratios?
Key metrics include:
Eigenschaften
IUPAC Name |
49-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,15-dichloro-2,18,33,36,38-pentahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,24,27,43,45-pentaoxo-7,13-dioxa-21,25,28,42,44-pentazaoctacyclo[27.14.2.23,6.214,17.18,12.130,34.010,26.035,40]henpentaconta-3,5,8(49),9,11,14,16,30(46),31,33,35(40),36,38,47,50-pentadecaene-22,41-dicarboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C66H74Cl2N8O25/c1-23(2)12-34(70-5)58(87)75-49-51(82)26-7-10-38(32(67)14-26)97-40-16-28-17-41(55(40)101-65-56(54(85)53(84)42(22-77)99-65)100-44-21-66(4,69)57(86)24(3)96-44)98-39-11-8-27(15-33(39)68)52(83)50-62(91)74-48(64(94)95)31-18-29(78)19-37(80)45(31)30-13-25(6-9-36(30)79)46(59(88)76-50)73-60(89)47(28)72-43(81)20-35(63(92)93)71-61(49)90/h6-11,13-19,23-24,34-35,42,44,46-54,56-57,65,70,77-80,82-86H,12,20-22,69H2,1-5H3,(H,71,90)(H,72,81)(H,73,89)(H,74,91)(H,75,87)(H,76,88)(H,92,93)(H,94,95) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OGMARHJAPWBNFA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C(C(=O)NC(CC(=O)NC5C(=O)NC7C8=CC(=C(C=C8)O)C9=C(C=C(C=C9O)O)C(NC(=O)C(C(C1=CC(=C(O4)C=C1)Cl)O)NC7=O)C(=O)O)C(=O)O)NC(=O)C(CC(C)C)NC)O)Cl)CO)O)O)(C)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C66H74Cl2N8O25 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1450.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55598-85-1 | |
Record name | Vancomycin CDP-1 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055598851 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.